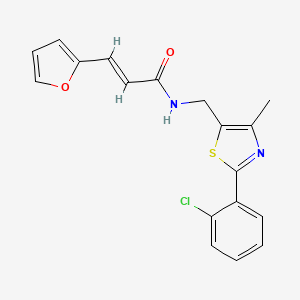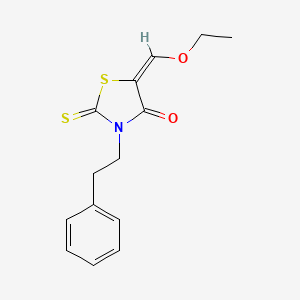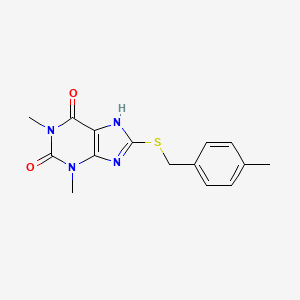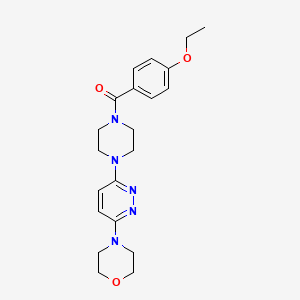
(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide, also known as CMFA, is a chemical compound that has become increasingly popular in scientific research due to its potential pharmacological properties. CMFA is a member of the acrylamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Toxicology and Health Risk Assessment
Acrylamide's toxicological effects have been a major focus of scientific research, exploring its neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity. The compound's metabolism, developmental and reproductive effects, as well as its mechanisms of toxicity, have been extensively studied to understand its impact on human health and to assess potential risks associated with exposure. Research has explored the balance between acrylamide's formation during food processing and its further reactions within food matrices, aiming to reduce the dietary acrylamide burden without compromising food quality and safety (Friedman, 2015).
Analytical Detection and Mitigation Strategies
Considerable effort has been devoted to developing analytical methods for detecting acrylamide levels in food products and exploring strategies to mitigate its formation. This includes the use of biosensors for rapid, sensitive, and specific detection, as well as the investigation of various processing conditions, ingredients, and enzymatic treatments that can effectively reduce acrylamide content in foods without adversely affecting their sensory and nutritional qualities. The advancement in rapid detection methods, such as biosensors, offers promising avenues for high-throughput and real-time monitoring of acrylamide in food processing environments (Pundir, Yadav, & Chhillar, 2019).
Chemical Reactions and Coordination Chemistry
Acrylamide's reactivity and interaction with various nucleophilic agents have been explored to synthesize a wide range of compounds, including cyclic and heterocyclic molecules. Studies on the coordination chemistry of acrylamide with transition metals have provided insights into its potential roles in biological systems and its reactivity in various chemical environments. Such research highlights the versatility of acrylamide as a ligand and its applications in synthesizing bioactive molecules, including potential modulators of potassium channels and other targets (Girma, Lorenz, Blaurock, & Edelmann, 2005).
properties
IUPAC Name |
(E)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-16(11-20-17(22)9-8-13-5-4-10-23-13)24-18(21-12)14-6-2-3-7-15(14)19/h2-10H,11H2,1H3,(H,20,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZGDWSABBFSMI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butanoic acid, 4-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B2721405.png)




![1-(1-{2-Methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2721415.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2721417.png)
![2-Chloro-1-spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylethanone](/img/structure/B2721419.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2721422.png)
